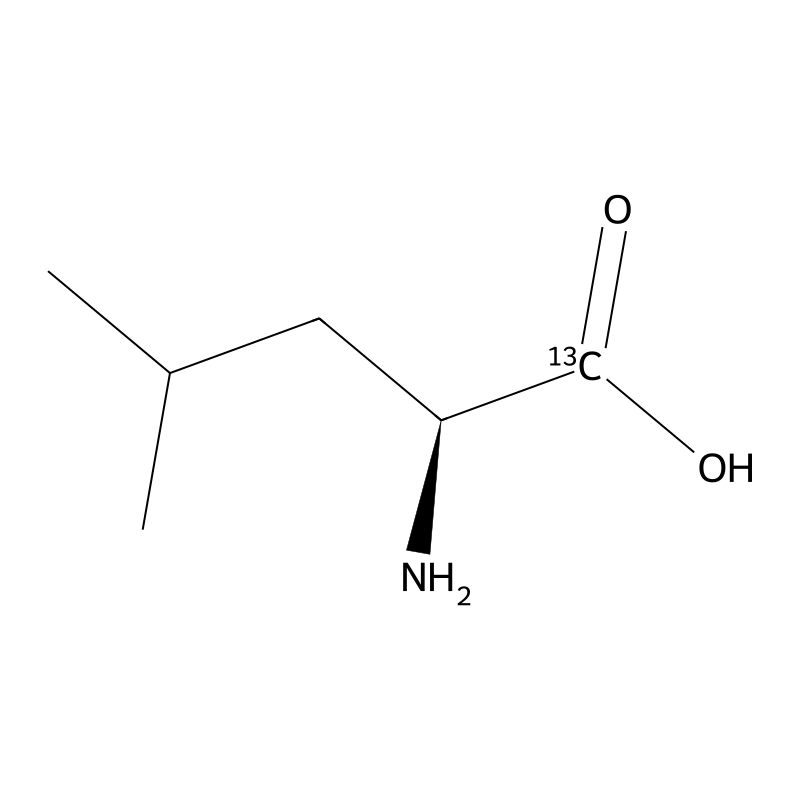

L-Leucine-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

L-Leucine-1-13C is a stable isotope-labeled essential branched-chain amino acid featuring a highly specific carbon-13 substitution exclusively at the C1 (carboxyl) position. In standard laboratory and clinical environments, this >99 atom % 13C enriched compound exhibits identical solubility, thermal stability, and biological transport kinetics to its unlabeled counterpart. However, its targeted labeling strategy makes it a critical procurement choice for metabolic flux analysis, protein turnover quantification, and advanced magnetic resonance applications. By isolating the isotopic label to the site of enzymatic decarboxylation, L-Leucine-1-13C provides a precise, trackable mass and nuclear spin signature without the kinetic isotope effects or complex spectral overlap associated with multi-labeled variants[1].

Procuring unlabeled L-leucine or substituting with universally labeled L-[U-13C6]leucine or deuterated variants (e.g., L-[5,5,5-2H3]leucine) fundamentally compromises specific metabolic assays. Unlabeled leucine provides zero mass or spin differentiation, rendering it useless for flux tracking. Deuterated variants require invasive blood or tissue sampling to measure isotopic enrichment, precluding non-invasive whole-body oxidation studies [1]. Furthermore, substituting with universally labeled L-[U-13C6]leucine introduces severe 13C-13C scalar coupling and complex isotopologue distributions (M+1 to M+6) during mass spectrometry, requiring extensive mathematical deconvolution. In hyperpolarized magnetic resonance imaging (HP-MRI), the adjacent 13C nuclei in universally labeled variants drastically reduce the T1 relaxation time, destroying the hyperpolarized signal before in vivo metabolic conversion can be detected [2].

References

- [1] Gorissen, S. H., et al. (2022). A non-invasive 13CO2 breath test detects differences in anabolic sensitivity with feeding and heavy resistance exercise. Applied Physiology, Nutrition, and Metabolism, 47(8), 860-870.

- [2] Chaumeil, M. M., et al. (2017). In vivo assessment of increased oxidation of branched-chain amino acids in glioblastoma. NMR in Biomedicine, 30(5), e3696.

Mainstream Clinical Workflow Fit: Non-Invasive 13CO2 Breath Test Viability

In clinical and physiological studies measuring whole-body protein synthesis and oxidation, the position of the isotopic label dictates the required sampling methodology. L-Leucine-1-13C is specifically oxidized by the branched-chain alpha-keto acid dehydrogenase complex (BCKDC), which cleaves the C1-carboxyl group to release 13CO2. This allows for 100% non-invasive quantification of leucine oxidation via breath analysis. In contrast, utilizing deuterated tracers like L-[5,5,5-2H3]leucine requires continuous, invasive intravenous blood sampling to measure plasma enrichment, which introduces high intra-individual variability (up to 14-26% CV) and limits application in vulnerable populations [1].

| Evidence Dimension | Sampling invasiveness and oxidation signal detection |

| Target Compound Data | L-Leucine-1-13C: Yields direct 13CO2 breath signal (100% non-invasive) |

| Comparator Or Baseline | L-[5,5,5-2H3]leucine: Requires invasive plasma sampling (0% breath signal) |

| Quantified Difference | Eliminates the need for intravenous sampling while providing equivalent whole-body net balance data. |

| Conditions | In vivo human protein turnover and anabolic sensitivity assays. |

Procuring the 1-13C variant is critical for researchers designing non-invasive pediatric, elderly, or sports-nutrition studies where repeated blood draws are prohibited.

Analytical Reproducibility: GC-MS Isotopologue Deconvolution Efficiency

For laboratory workflows relying on gas chromatography-mass spectrometry (GC-MS) to track the primary leucine metabolite alpha-ketoisocaproate (KIC), isotopic purity and signal clarity are paramount. L-Leucine-1-13C produces a clean, discrete M+1 mass shift. When substituted with universally labeled L-[U-13C6]leucine, the resulting metabolic pool generates a complex mixture of M+1 through M+6 isotopologues due to partial oxidation and carbon recycling. This isotopic scrambling requires complex Isotopomer Spectral Analysis (ISA) frameworks to deconvolute the data, increasing computational overhead and the margin for analytical error [1].

| Evidence Dimension | Mass spectrometry signal complexity (Isotopologue distribution) |

| Target Compound Data | L-Leucine-1-13C: Single M+1 transition for KIC enrichment |

| Comparator Or Baseline | L-[U-13C6]leucine: Complex M+1 to M+6 isotopologue distribution |

| Quantified Difference | Reduces mass spectral deconvolution variables from >6 down to 1 primary transition. |

| Conditions | GC-MS analysis of intracellular metabolites and BCAA flux. |

Selecting the single-labeled 1-13C compound drastically streamlines analytical workflows and improves quantitative reproducibility in high-throughput metabolomics.

Advanced Magnetic Resonance: T1 Relaxation Time for Hyperpolarized Imaging

In frontier metabolic imaging, compounds are hyperpolarized via Dynamic Nuclear Polarization (DNP) to increase NMR sensitivity by >10,000-fold. The survival of this hyperpolarized signal depends strictly on the longitudinal relaxation time (T1) of the target nucleus. The C1 carbon of L-Leucine-1-13C (and its immediate metabolite 1-13C-KIC) lacks directly bonded protons and adjacent 13C nuclei, yielding an extended T1 relaxation time (typically >30-40 seconds in vivo). If L-[U-13C6]leucine is procured instead, the dense 13C-13C scalar coupling and proton proximity cause rapid spin-lattice relaxation, destroying the hyperpolarized signal within seconds and rendering real-time imaging of BCAT/BCKDC enzyme flux impossible [1].

| Evidence Dimension | Spin-lattice relaxation time (T1) of the hyperpolarized 13C nucleus |

| Target Compound Data | L-Leucine-1-13C (as 1-13C-KIC): Extended T1 (>30 seconds) |

| Comparator Or Baseline | L-[U-13C6]leucine: Rapid signal decay (<10 seconds) |

| Quantified Difference | >300% increase in hyperpolarized signal lifetime. |

| Conditions | In vivo hyperpolarized 13C-NMR/MRI of brain tumor (glioma) metabolism. |

Buyers must procure the 1-13C variant for DNP-MRI applications, as universally labeled alternatives cannot retain the hyperpolarized state long enough for in vivo detection.

Non-Invasive Clinical Protein Turnover Studies

Directly leveraging its ability to produce a quantifiable 13CO2 breath signal upon decarboxylation, L-Leucine-1-13C is the standard procurement choice for clinical trials assessing muscle protein synthesis and whole-body protein balance. It is especially critical in pediatric, geriatric, and sports science cohorts where invasive intravenous tracer infusions are impractical [1].

High-Throughput GC-MS Metabolic Flux Analysis

Due to its clean M+1 mass shift and avoidance of complex isotopic scrambling, this compound is heavily utilized in metabolomic core facilities. It allows analysts to accurately track branched-chain amino acid catabolism and alpha-ketoisocaproate (KIC) enrichment without the heavy computational burden of Isotopomer Spectral Analysis (ISA) required by universally labeled alternatives[2].

Hyperpolarized 13C-MRI of Tumor Metabolism

Taking advantage of the extended T1 relaxation time of the isolated carboxyl carbon, L-Leucine-1-13C (often enzymatically converted to 1-13C-KIC) is procured for advanced Dynamic Nuclear Polarization (DNP) imaging. This enables real-time, in vivo spatial mapping of BCAT and BCKDC enzymatic activity, which is increasingly used to differentiate glioma grades and monitor tumor responses to targeted therapies [3].

References

- [1] Gorissen, S. H., et al. (2022). A non-invasive 13CO2 breath test detects differences in anabolic sensitivity with feeding and heavy resistance exercise. Applied Physiology, Nutrition, and Metabolism, 47(8), 860-870.

- [2] Wolfe, R. R., et al. (1982). Isotopic analysis of leucine and urea metabolism in exercising humans. Journal of Applied Physiology, 52(2), 458-466.

- [3] Chaumeil, M. M., et al. (2017). In vivo assessment of increased oxidation of branched-chain amino acids in glioblastoma. NMR in Biomedicine, 30(5), e3696.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Marín-Sáez J, Romero-González R, Frenich AG, Egea-González FJ. Screening of drugs and homeopathic products from Atropa Belladonna seed extracts: tropane alkaloids determination and untargeted analysis. Drug Test Anal. 2018 May 28. doi: 10.1002/dta.2416. [Epub ahead of print] PubMed PMID: 29808589.

3: Phupiewkham W, Lu Q, Payoungkiattikun W, Temsiripong T, Jangpromma N, Lai R, Klaynongsruang S. Development and Characterization of an Anti-Acne Gel Containing Siamese Crocodile (Crocodylus siamensis) Leukocyte Extract. J Microbiol Biotechnol. 2018 May 28;28(5):707-717. doi: 10.4014/jmb.1802.02027. PubMed PMID: 29807397.

4: Burroughs AF, Eluhu S, Whalen D, Goodwin JS, Sakwe AM, Arinze IJ. PML-Nuclear Bodies Regulate the Stability of the Fusion Protein Dendra2-Nrf2 in the Nucleus. Cell Physiol Biochem. 2018 May 22;47(2):800-816. doi: 10.1159/000490033. [Epub ahead of print] PubMed PMID: 29807365.

5: Peng ML, Li SN, He QQ, Zhao JL, Li LL, Ma HT. Based serum metabolomics analysis reveals simultaneous interconnecting changes during chicken embryonic development. J Anim Physiol Anim Nutr (Berl). 2018 May 28. doi: 10.1111/jpn.12925. [Epub ahead of print] PubMed PMID: 29806083.

6: Chen Q, Liu X, Hu Y, Sun B, Hu Y, Wang X, Tang H, Wang Y. Transcriptomic Profiling of Fruit Development in Black Raspberry Rubus coreanus. Int J Genomics. 2018 Apr 1;2018:8084032. doi: 10.1155/2018/8084032. eCollection 2018. PubMed PMID: 29805970; PubMed Central PMCID: PMC5901860.

7: Li G, Yang M, Zuo L, Wang MX. MELK as a potential target to control cell proliferation in triple-negative breast cancer MDA-MB-231 cells. Oncol Lett. 2018 Jun;15(6):9934-9940. doi: 10.3892/ol.2018.8543. Epub 2018 Apr 20. PubMed PMID: 29805690; PubMed Central PMCID: PMC5958721.

8: Kato Y, Perez CAG, Mohamad Ishak NS, Nong QD, Sudo Y, Matsuura T, Wada T, Watanabe H. A 5' UTR-Overlapping LncRNA Activates the Male-Determining Gene doublesex1 in the Crustacean Daphnia magna. Curr Biol. 2018 May 11. pii: S0960-9822(18)30457-3. doi: 10.1016/j.cub.2018.04.029. [Epub ahead of print] PubMed PMID: 29804806.

9: Liu W, Mu F, Liu T, Xu H, Chen J, Jia N, Zhang Y, Dou F, Li Y, Wen A, Ding Y. UPLC-Q/TOF-MS based metabonomics revealed protective effect of Terminalia chebula extract on ischemic stroke rats. Rejuvenation Res. 2018 May 28. doi: 10.1089/rej.2018.2082. [Epub ahead of print] PubMed PMID: 29804491.

10: Liu S, Liang S, Liu H, Chen L, Sun L, Wei M, Jiang H, Wang J. Metabolite Profiling of Feces and Serum in Hemodialysis Patients and the Effect of Medicinal Charcoal Tablets. Kidney Blood Press Res. 2018 May 22;43(3):755-767. doi: 10.1159/000489912. [Epub ahead of print] PubMed PMID: 29804117.

11: Qi YY, Gan Q, Liu YX, Xiong YH, Mao ZW, Le XY. Two new Cu(II) dipeptide complexes based on 5-methyl-2-(2'-pyridyl)benzimidazole as potential antimicrobial and anticancer drugs: Special exploration of their possible anticancer mechanism. Eur J Med Chem. 2018 May 21;154:220-232. doi: 10.1016/j.ejmech.2018.05.023. [Epub ahead of print] PubMed PMID: 29803995.

12: Liu Z, Liu R, Chou J, Yu J, Liu X, Sun C, Li Y, Liu L. Targeted metabolomics analysis reveals the association between maternal folic acid supplementation and fatty acids and amino acids profiles in rat pups. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 May 24;1090:101-109. doi: 10.1016/j.jchromb.2018.05.013. [Epub ahead of print] PubMed PMID: 29803868.

13: Shimomura Y, Kitaura Y. Physiological and pathological roles of branched-chain amino acids in the regulation of protein and energy metabolism and neurological functions. Pharmacol Res. 2018 May 24. pii: S1043-6618(17)31259-8. doi: 10.1016/j.phrs.2018.05.014. [Epub ahead of print] Review. PubMed PMID: 29803540.

14: Dias-Martins AM, Pessanha KLF, Pacheco S, Rodrigues JAS, Carvalho CWP. Potential use of pearl millet (Pennisetum glaucum (L.) R. Br.) in Brazil: Food security, processing, health benefits and nutritional products. Food Res Int. 2018 Jul;109:175-186. doi: 10.1016/j.foodres.2018.04.023. Epub 2018 Apr 18. Review. PubMed PMID: 29803440.

15: Janssen R, Lionel L. Embryonic expression of a Long Toll (Loto) gene in the onychophorans Euperipatoides kanangrensis and Cephalofovea clandestina. Dev Genes Evol. 2018 May 26. doi: 10.1007/s00427-018-0609-8. [Epub ahead of print] PubMed PMID: 29802495.

16: Li H, Ye D, Xie W, Hua F, Yang Y, Wu J, Gu A, Ren Y, Mao K. Defect of Branched-chain Amino Acid Metabolism Promotes the Development of Alzheimer's Disease by Targeting the mTOR Signaling. Biosci Rep. 2018 May 25. pii: BSR20180127. doi: 10.1042/BSR20180127. [Epub ahead of print] PubMed PMID: 29802157.

17: Kaneko J, Kanazawa N, Tominaga N, Kaneko A, Suga H, Usui R, Ishima D, Kitamura E, Akutsu T, Yoshida K, Nishiyama K, Iizuka T. Practical issues in measuring autoantibodies to neuronal cell-surface antigens in autoimmune neurological disorders: 190 cases. J Neurol Sci. 2018 Jul 15;390:26-32. doi: 10.1016/j.jns.2018.04.009. Epub 2018 Apr 8. PubMed PMID: 29801900.

18: Ayana Gayathri RV, Evans DA. Culex quinquefasciatus Say larva adapts to temperature shock through changes in protein turn over and amino acid catabolism. J Therm Biol. 2018 May;74:149-159. doi: 10.1016/j.jtherbio.2018.03.016. Epub 2018 Mar 22. PubMed PMID: 29801621.

19: Hillary RF, FitzGerald U. A lifetime of stress: ATF6 in development and homeostasis. J Biomed Sci. 2018 May 25;25(1):48. doi: 10.1186/s12929-018-0453-1. Review. PubMed PMID: 29801500.

20: Kozina E, Sadasivan S, Jiao Y, Dou Y, Ma Z, Tan H, Kodali K, Shaw T, Peng J, Smeyne RJ. Mutant LRRK2 mediates peripheral and central immune responses leading to neurodegeneration in vivo. Brain. 2018 Jun 1;141(6):1753-1769. doi: 10.1093/brain/awy077. PubMed PMID: 29800472.